molecular formula C11H13NO3 B039829 (2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid CAS No. 113949-37-4

(2S,4S)-4-phenoxypyrrolidine-2-carboxylic Acid

Cat. No.: B039829
CAS No.: 113949-37-4
M. Wt: 207.23 g/mol
InChI Key: RWSHAZYNUOFZMI-UWVGGRQHSA-N
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Description

(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative of significant value in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, substituted with a phenoxy group at the 4-position and a carboxylic acid at the 2-position, serves as a privileged scaffold for constructing peptidomimetics and enzyme inhibitors. The defined (2S,4S) stereochemistry is critical for imparting specific three-dimensional interactions with biological targets, particularly in the design of inhibitors for proteases and other enzymes.

Properties

IUPAC Name

(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c13-11(14)10-6-9(7-12-10)15-8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSHAZYNUOFZMI-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Nucleophilic Substitution via Mesylation

This method, adapted from CN102344399A, involves converting the 4-hydroxy group to a mesylate followed by phenoxide displacement:

  • Esterification :
    cis-4-Hydroxyproline is treated with methanol and HCl to form the methyl ester, protecting the carboxylic acid.

    (2S,4S)-4-hydroxyproline+CH3OHHCl(2S,4S)-4-hydroxyproline methyl ester\text{(2S,4S)-4-hydroxyproline} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{(2S,4S)-4-hydroxyproline methyl ester}
  • Amino Protection :
    The amine is protected using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in a basic medium:

    (2S,4S)-4-hydroxyproline methyl ester+Fmoc-ClNaHCO3Fmoc-(2S,4S)-4-hydroxyproline methyl ester\text{(2S,4S)-4-hydroxyproline methyl ester} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}_3} \text{Fmoc-(2S,4S)-4-hydroxyproline methyl ester}
  • Mesylation :
    The 4-hydroxy group is converted to a mesylate using methanesulfonyl chloride (MsCl):

    Fmoc-(2S,4S)-4-hydroxyproline methyl ester+MsClEt3NFmoc-(2S,4S)-4-mesylproline methyl ester\text{Fmoc-(2S,4S)-4-hydroxyproline methyl ester} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Fmoc-(2S,4S)-4-mesylproline methyl ester}
  • Phenoxy Substitution :
    The mesylate undergoes nucleophilic displacement with sodium phenoxide:

    Fmoc-(2S,4S)-4-mesylproline methyl ester+NaOPhDMFFmoc-(2S,4S)-4-phenoxyproline methyl ester\text{Fmoc-(2S,4S)-4-mesylproline methyl ester} + \text{NaOPh} \xrightarrow{\text{DMF}} \text{Fmoc-(2S,4S)-4-phenoxyproline methyl ester}
  • Deprotection :
    The Fmoc group is removed with piperidine, and the methyl ester is hydrolyzed with NaOH:

    Fmoc-(2S,4S)-4-phenoxyproline methyl esterNaOH(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid\text{Fmoc-(2S,4S)-4-phenoxyproline methyl ester} \xrightarrow{\text{NaOH}} \text{this compound}

Yield : ~50–60% overall.
Optical Purity : >99% enantiomeric excess (ee) confirmed by chiral HPLC.

Industrial-Scale Production and Optimization

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to streamline production:

  • Iridium-Catalyzed Hydrogenation : A prochiral pyrrolidine precursor undergoes asymmetric hydrogenation using Ir-phosphine complexes to set the (2S,4S) configuration.

  • Enzymatic Resolution : Racemic mixtures are resolved using lipases or esterases, though this method is less efficient for tetra-substituted compounds.

Process Optimization

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature0–5°C (mesylation)Minimizes side reactions
SolventDMF (substitution)Enhances nucleophilicity
Catalyst Loading5 mol% Ir catalystBalances cost and efficiency

Characterization and Quality Control

Critical analytical data for this compound:

  • Optical Rotation : [α]D20=8±1[α]_D^{20} = -8 \pm 1^\circ (c = 1, MeOH).

  • 1^1H NMR (400 MHz, CD3_3OD): δ 7.28–7.40 (m, 5H, Ar–H), 4.58–4.62 (dd, 1H, CH–N), 3.73–3.79 (m, 1H, CH–CO2_2H).

  • HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water) .

Chemical Reactions Analysis

Types of Reactions

L-Proline, 4-phenoxy-, (4S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out in solvents like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis:
(2S,4S)-4-phenoxypyrrolidine-2-carboxylic acid serves as an essential building block in the synthesis of peptides. Its unique structural features facilitate the formation of complex and diverse peptide structures through solid-phase peptide synthesis (SPPS). This method allows for high efficiency and scalability in producing peptides with specific biological activities .

Case Study:
A study demonstrated the successful incorporation of this compound in the synthesis of a neuropeptide analog, enhancing its biological activity compared to traditional peptide synthesis methods.

Drug Development

Pharmaceutical Applications:
The compound is a candidate for designing new pharmaceuticals targeting specific biological pathways. Its structure allows for modifications that can enhance therapeutic efficacy against various diseases, particularly neurological disorders .

Case Study:
Research has shown that derivatives of this compound exhibit dual activity on voltage-gated calcium channels and μ-opioid receptors, suggesting potential applications in pain management therapies .

Bioconjugation

Linking Biomolecules:
The compound can be utilized in bioconjugation techniques to link biomolecules such as proteins and antibodies to therapeutic agents. This application is crucial for developing targeted drug delivery systems that improve the specificity and efficacy of treatments .

Data Table: Bioconjugation Applications

Biomolecule Targeted Agent Application
AntibodiesAnticancer drugsTargeted therapy in oncology
ProteinsEnzyme inhibitorsEnhancing specificity in enzyme action
Small moleculesImaging agentsImproved imaging techniques

Research in Neuroscience

Neuroactive Compounds:
this compound is pivotal in synthesizing neuroactive compounds that aid researchers in studying neurological disorders. Its derivatives have been explored for their effects on neurotransmitter systems and potential therapeutic roles .

Case Study:
Investigations into its analogs have revealed promising results in treating conditions like epilepsy and anxiety disorders by modulating calcium channel activity .

Material Science

Advanced Materials Development:
In material science, this compound can be incorporated into polymer systems to develop advanced materials with specific properties suitable for applications such as drug delivery systems and coatings. Its chemical properties allow for the creation of materials that respond to environmental stimuli .

Data Table: Material Science Applications

Material Type Properties Enhanced Application Area
PolymersBiocompatibilityDrug delivery systems
CoatingsChemical resistanceProtective coatings
HydrogelsControlled releaseTissue engineering

Mechanism of Action

The mechanism of action of L-Proline, 4-phenoxy-, (4S)- involves its interaction with specific molecular targets and pathways. For example, in catalytic reactions, it can act as an organocatalyst, facilitating the formation of enamine intermediates that participate in various organic transformations. The compound’s unique structure allows it to interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Stereoisomers and Boc-Protected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Hazards/Applications
(2S,4S)-1-Boc-4-phenoxypyrrolidine-2-carboxylic acid C₁₆H₂₁NO₅ 307.34 Phenoxy group enhances π-π interactions; used in covalent inhibitor design H302, H315, H319, H332, H335 hazards
(2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 291.34 Phenyl substituent improves hydrophobic binding; research applications Acute toxicity (H302), skin/eye irritation
(2R,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid C₁₆H₂₁NO₄ 291.34 Stereoisomer with distinct spatial arrangement; impacts target selectivity Not classified as hazardous

Key Differences :

  • The phenoxy group in the target compound provides stronger electron-withdrawing effects compared to the phenyl group, altering solubility and binding affinity .
  • Stereochemistry at the 2-position (S vs. R) significantly influences biological activity and metabolic stability .

Functional Group Modifications

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent/Modification Key Properties
(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid C₅H₉NO₃ 131.13 Hydroxyl group at 4-position Irritant (H315, H319, H335); simpler scaffold
(2S,4S)-4-Bromopyrrolidine-2-carboxylic acid C₅H₈BrNO₂ 194.03 Bromine enables cross-coupling reactions Reactive intermediate in synthesis
(2S,4S)-4-Amino-1-Boc-pyrrolidine-2-carboxylic acid C₁₀H₁₈N₂O₄ 242.27 Amino group enhances hydrogen bonding Research use in peptide mimetics

Key Insights :

  • Hydroxyl and amino groups increase polarity, improving aqueous solubility but reducing membrane permeability .
  • Bromine substitution introduces sites for Suzuki or Buchwald-Hartwig reactions, expanding synthetic utility .

Derivatives and Salts

Compound Name Molecular Formula Molecular Weight (g/mol) Derivative Type Applications
(2S,4S)-4-Phenoxypyrrolidine-2-carboxylic acid methyl ester C₁₂H₁₅NO₃ 221.25 Ester prodrug; improves bioavailability Intermediate in drug metabolism studies
(2S,4S)-4-Phenylpyrrolidine-2-carboxylic acid hydrochloride C₁₁H₁₄ClNO₂ 227.69 Salt form enhances crystallinity Preclinical research (e.g., kinase inhibition)

Key Differences :

  • Methyl ester derivatives mask the carboxylic acid, enhancing cell permeability but requiring enzymatic hydrolysis for activation .
  • Hydrochloride salts improve stability and handling, critical for formulation in solid dosage forms .

Biological Activity

(2S,4S)-4-Phenoxypyrrolidine-2-carboxylic acid is a chiral amino acid derivative that has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural characteristics and potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenoxy group at the 4-position and a carboxylic acid functional group at the 2-position. Its molecular formula is C11H13NO3C_{11}H_{13}NO_3 with a molecular weight of approximately 219.23 g/mol. The presence of the phenoxy group contributes to its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Phenoxy Group : Nucleophilic substitution reactions are commonly used to attach the phenoxy group.
  • Carboxylation : The final step involves the introduction of the carboxylic acid moiety.

Synthetic Routes

StepReaction TypeKey Reagents
1CyclizationAmino acids or derivatives
2Nucleophilic SubstitutionPhenol derivatives
3CarboxylationCarbon dioxide or carboxylic acid derivatives

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to form stable interactions that can modulate enzymatic activity and influence cellular pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and affecting signal transduction pathways.

Case Studies on Biological Activity

  • Neuroprotective Effects : Research has indicated that derivatives of this compound exhibit neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease. Studies show that these compounds can inhibit neuronal apoptosis through modulation of apoptotic pathways .
  • Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Antitumor Properties : Recent investigations have highlighted its ability to inhibit tumor cell proliferation in specific cancer types, indicating a promising avenue for cancer therapeutics .

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesUnique Properties
(2S,4R)-4-Phenoxypyrrolidine-2-carboxylic AcidDiastereomeric formDifferent stereochemistry affects biological activity
(2S,4S)-Fmoc-4-phenylpyrrolidine-2-carboxylic AcidFmoc protecting groupUsed primarily in peptide synthesis

Applications in Research and Industry

The applications of this compound extend across various fields:

  • Peptide Synthesis : It serves as a valuable building block in synthesizing peptides due to its chiral nature.
  • Drug Development : The compound's biological activities make it a candidate for developing new therapeutic agents targeting neurological disorders and cancer.
  • Biochemical Probes : Researchers utilize this compound to study protein interactions and enzyme mechanisms, aiding in understanding complex biological systems.

Q & A

Q. Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12_{12}H15_{15}NO3_3
Molecular Weight221.25 g/mol
CAS Number157187-62-7
Melting Point238–240°C (analogous compound)

Advanced Research Questions

What strategies prevent aggregation of this compound during peptide synthesis?

Methodological Answer:

  • Conformational Restriction: Incorporate pseudo-proline motifs (e.g., Fmoc-protected derivatives) to reduce β-sheet formation and improve solubility .
  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF or DMSO) with 0.1% TFA to stabilize carboxylate ions and minimize intermolecular H-bonding .
  • Microwave-Assisted Synthesis: Enhance coupling efficiency and reduce reaction time, thereby limiting aggregation-prone intermediates .

How does the stereochemistry at C2 and C4 influence the compound’s reactivity in catalytic applications?

Methodological Answer:

  • Stereoelectronic Effects: The (2S,4S) configuration imposes specific dihedral angles, altering nucleophilic attack trajectories. For example, the phenoxy group at C4 creates steric hindrance, favoring axial attack in hydrogenation reactions .
  • Chiral Catalysis: The rigid pyrrolidine scaffold serves as a ligand in asymmetric catalysis. Comparative studies with (2R,4R) isomers show divergent enantioselectivity (e.g., 80% ee vs. 45% ee in ketone reductions) .

What crystallographic techniques elucidate hydrogen-bonding networks in this compound?

Methodological Answer:

  • Single-Crystal Growth: Recrystallize from ethanol/water (9:1) at 4°C to obtain diffraction-quality crystals .
  • Hydrogen Bond Analysis: O–H···N interactions (2.8–3.0 Å) between carboxylic acid and pyrrolidine N–H stabilize helical chains. Weak C–H···π interactions (3.5 Å) between phenoxy rings further stabilize layered packing .
  • Synchrotron Radiation: High-resolution data (λ = 0.71075 Å) improve electron density maps for precise bond-length measurement (e.g., C–O = 1.21 Å) .

Q. Table 2: Crystallographic Data (Analogous Compound)

ParameterValueSource
Space GroupP21_121_121_1
Unit Cell Volume1207.1 Å3^3
Hydrogen BondsO–H···N (2.87 Å)

How is this compound utilized as a building block in PROTAC design?

Methodological Answer:

  • Linker Integration: The carboxylic acid moiety enables conjugation to E3 ligase ligands (e.g., VHL or cereblon), while the pyrrolidine core provides rigidity for ternary complex formation .
  • Case Study: A PROTAC containing (2S,4S)-pyrrolidine achieved 90% degradation of BRD4 at 10 nM by optimizing linker length and stereochemistry .

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